molecular formula C21H33NO B1254226 N-Formyl-7-amino-11-cycloamphilectene

N-Formyl-7-amino-11-cycloamphilectene

Cat. No. B1254226
M. Wt: 315.5 g/mol
InChI Key: SYYCXXTWCFHRJV-KEUOQOBASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-7-amino-11-cycloamphilectene is a natural product found in Axinella with data available.

Scientific Research Applications

Interaction with Tubulin and Microtubule Modulation

N-Formyl-7-amino-11-cycloamphilectene, derived from the Vanuatu sponge Axinella sp., has been identified as a potent anti-inflammatory agent. Notably, it modulates NO and prostaglandin E2 overproduction by inhibiting the inducible NO synthase expression and cyclo-oxygenase-2 activity. Its significance extends to its interaction with tubulin isoforms, where it has been found to protect microtubules against depolymerizing effects, highlighting its potential in molecular biology and medicinal chemistry (Margarucci et al., 2014).

Potential in Oligonucleotide Synthesis

The compound's utility is also evident in the field of oligodeoxyribonucleotide synthesis. It serves as a potential phosphate/thiophosphate protecting group, which enhances the cost-efficiency and simplifies post-synthesis processing in the preparation of therapeutic oligonucleotides. This aspect is crucial for advancing nucleic acid-based therapeutics and diagnostics (Grajkowski et al., 2001).

Application in Amide Linkage Formation

N-Formyl-7-amino-11-cycloamphilectene demonstrates potential in forming N-formyl-amides, which can be further converted into amides, N-methyl amide, and N-methyloyl amide. This capability is significant in the synthesis of bioactive compounds like glycosyl amino acids, suggesting applications in pharmaceutical and organic chemistry (Li & Danishefsky, 2008).

N-Formylation of Amines, Amino Acids, and Peptides

The compound's relevance is further broadened in the realm of peptide chemistry, where it can be used for N-formylation of primary and secondary amines, amino acids, and peptides. This process is crucial for the synthesis of N-formamides, N-formylanilines, and N-formylpeptides, with implications in peptide drug development and synthetic biology (Chapman et al., 2017).

properties

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

N-[(1S,3aR,4S,5aS,10aR,10bR)-1,4,7,7-tetramethyl-2,3,3a,4,5,5a,6,8,9,10,10a,10b-dodecahydropyren-1-yl]formamide

InChI

InChI=1S/C21H33NO/c1-13-9-15-11-20(2,3)10-14-5-6-17-19(18(14)15)16(13)7-8-21(17,4)22-12-23/h12-13,15-17,19H,5-11H2,1-4H3,(H,22,23)/t13-,15-,16+,17+,19+,21-/m0/s1

InChI Key

SYYCXXTWCFHRJV-KEUOQOBASA-N

Isomeric SMILES

C[C@H]1C[C@H]2CC(CC3=C2[C@@H]4[C@@H]1CC[C@]([C@@H]4CC3)(C)NC=O)(C)C

Canonical SMILES

CC1CC2CC(CC3=C2C4C1CCC(C4CC3)(C)NC=O)(C)C

synonyms

N-formyl-7-amino-11-cycloamphilectene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-7-amino-11-cycloamphilectene
Reactant of Route 2
Reactant of Route 2
N-Formyl-7-amino-11-cycloamphilectene
Reactant of Route 3
N-Formyl-7-amino-11-cycloamphilectene
Reactant of Route 4
N-Formyl-7-amino-11-cycloamphilectene
Reactant of Route 5
N-Formyl-7-amino-11-cycloamphilectene
Reactant of Route 6
N-Formyl-7-amino-11-cycloamphilectene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.